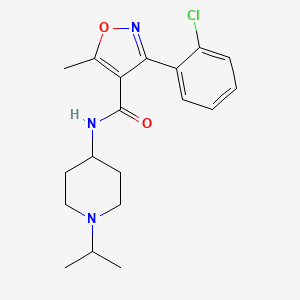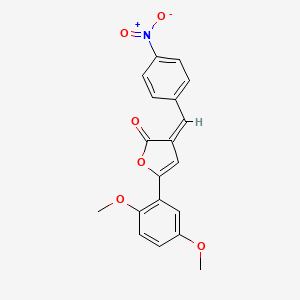![molecular formula C23H22N2O3 B4978703 2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B4978703.png)
2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone, also known as AQ-13, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of naphthoquinone derivatives, which have been shown to possess various biological activities, including antitumor, antibacterial, and antifungal properties.
Wirkmechanismus
The mechanism of action of 2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) in cancer cells. 2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. It has also been shown to induce cell cycle arrest and inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone is its potent antitumor activity against a wide range of cancer cell lines. However, its mechanism of action is not fully understood, which may limit its use in certain applications. In addition, more research is needed to determine its safety and efficacy in vivo.
Zukünftige Richtungen
Future research on 2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone could focus on elucidating its mechanism of action, optimizing its synthesis and formulation, and evaluating its safety and efficacy in animal models. In addition, 2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone could be tested in combination with other anticancer agents to determine its potential as a synergistic therapy.
Synthesemethoden
The synthesis of 2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone involves the reaction of 2-nitro-1,4-naphthoquinone with piperidine and acetylacetone in the presence of a reducing agent. The resulting product is then purified to obtain 2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone in its final form.
Wissenschaftliche Forschungsanwendungen
2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone has been extensively studied for its potential use as an anticancer agent. It has been shown to possess potent antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, 2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone has been shown to be effective against cancer stem cells, which are known to be resistant to conventional chemotherapy.
Eigenschaften
IUPAC Name |
2-(4-acetylanilino)-3-piperidin-1-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-15(26)16-9-11-17(12-10-16)24-20-21(25-13-5-2-6-14-25)23(28)19-8-4-3-7-18(19)22(20)27/h3-4,7-12,24H,2,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVOYXHZPXOXFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-[(4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]-4-methylbenzoate](/img/structure/B4978628.png)
methyl]-2,4-pentanedione](/img/structure/B4978635.png)

![1-cyclohexyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4978656.png)
![N-(2-{[(3,9-dioxo-3H-pyrrolo[1,2-a]indol-2(9H)-ylidene)methyl]amino}ethyl)acetamide](/img/structure/B4978657.png)
![N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4978661.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4978668.png)


amine oxalate](/img/structure/B4978691.png)
![3-(4-methylphenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4978701.png)

